2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is a chemical compound characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluoro-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for controlled reaction conditions
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and safety of the final product
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction reactions: The compound can be reduced to form dehalogenated products.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere
Major Products
Substitution: Formation of 2-(5-substituted-2-fluoro-3-methoxyphenyl)-1,3-dioxolane derivatives
Oxidation: Formation of this compound-4-carboxylic acid
Reduction: Formation of 2-(2-fluoro-3-methoxyphenyl)-1,3-dioxolane
Scientific Research Applications
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Binding to active sites: of enzymes, inhibiting their activity
Modulating signaling pathways: involved in cellular processes
Inducing conformational changes: in target proteins, affecting their function
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-fluoro-3-methoxyphenyl)(cyclopropyl)methanol
- 2-(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methoxyphenyl)methanol
- 2-(5-Bromo-2-fluoro-3-methoxyphenyl)(4-ethylphenyl)methanol
Uniqueness
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane stands out due to its unique combination of functional groups and the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions.
Properties
IUPAC Name |
2-(5-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-13-8-5-6(11)4-7(9(8)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJVVEPUUIJQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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